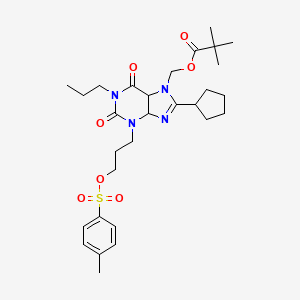
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate typically involves multiple steps, starting from readily available precursors
Formation of the Purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the purine ring system.
Introduction of Tosyloxy and Pivalate Groups: The tosyloxy group can be introduced via a tosylation reaction using tosyl chloride and a base, while the pivalate group can be added through esterification with pivalic acid and a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The tosyloxy group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups in place of the tosyloxy group.
Scientific Research Applications
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in areas where purine analogs are known to be active.
Industry: The compound’s unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by mimicking the structure of natural substrates or cofactors.
Receptor Binding: It could bind to specific receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may intercalate into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
(8-Cyclopentyl-2,6-dioxo-1-propyl-3-(3-(tosyloxy)propyl)-3,4,5,6-tetrahydro-1H-purin-7(2H)-yl)methyl pivalate: can be compared to other purine derivatives such as:
Adenosine: A naturally occurring purine nucleoside with various biological roles.
Theophylline: A purine derivative used as a bronchodilator.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
The unique structural features of This compound include the presence of the cyclopentyl and pivalate groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C29H42N4O7S |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[8-cyclopentyl-3-[3-(4-methylphenyl)sulfonyloxypropyl]-2,6-dioxo-1-propyl-4,5-dihydropurin-7-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H42N4O7S/c1-6-16-32-26(34)23-25(30-24(21-10-7-8-11-21)33(23)19-39-27(35)29(3,4)5)31(28(32)36)17-9-18-40-41(37,38)22-14-12-20(2)13-15-22/h12-15,21,23,25H,6-11,16-19H2,1-5H3 |
InChI Key |
ODWBQOIFOYLDDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2C(N=C(N2COC(=O)C(C)(C)C)C3CCCC3)N(C1=O)CCCOS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















